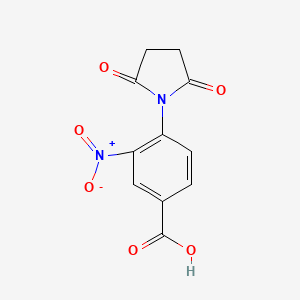

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

Vue d'ensemble

Description

“4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid” is a compound with the molecular weight of 219.2 . It belongs to the class of organic compounds known as gamma amino acids and derivatives, which are amino acids having a (-NH2) group attached to the gamma carbon atom .

Molecular Structure Analysis

The InChI code for this compound is ZFHIOWPHEFPSPA-UHFFFAOYSA-N . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.2 . Unfortunately, specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data .Applications De Recherche Scientifique

Anticonvulsant Research

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid: derivatives have been studied for their potential as anticonvulsant agents. These compounds have shown promising results in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The derivatives exhibit broad-spectrum activity and are being considered for further preclinical development due to their favorable safety profiles and drug-like properties.

Antinociceptive Activity

The same class of compounds has also been evaluated for their antinociceptive (pain-relieving) properties. In vivo studies have demonstrated effectiveness in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests a potential application in developing new pain management therapies.

Neuropharmacology

Research into the mechanism of action of these compounds has indicated that they may inhibit calcium currents mediated by Cav 1.2 (L-type) channels . This insight is valuable for neuropharmacological studies, as it contributes to understanding how these compounds can modulate neuronal activity and potentially treat neurological disorders.

Metabolic Stability and Hepatotoxicity

The metabolic stability of these derivatives has been assessed using human liver microsomes, showing high stability and negligible hepatotoxicity . This is crucial for drug development, as it indicates a lower risk of liver-related side effects and suggests a higher likelihood of success in human trials.

Cytochrome P450 Inhibition

The impact of these compounds on cytochrome P450 isoforms, which are essential for drug metabolism, has been studied. The derivatives show relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms , which is beneficial because strong inhibition could lead to drug-drug interactions and adverse effects.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid are the Myosin light chain 6B, Myosin regulatory light chain 12A, and Myosin-7 . These proteins play a crucial role in the regulation of both smooth muscle and nonmuscle cell contractile activity via their phosphorylation .

Mode of Action

The interaction of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid with its targets results in the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction leads to changes in the cellular processes, affecting the function of the target proteins.

Pharmacokinetics

It is noted that the compound revealed high metabolic stability on human liver microsomes . This could potentially impact the bioavailability of the compound, but further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of the action of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid include the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This can lead to changes in muscle contraction and potentially other cellular processes.

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-9-3-4-10(15)12(9)7-2-1-6(11(16)17)5-8(7)13(18)19/h1-2,5H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDQTJIIKNHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(4-methanesulfonylphenyl)-1H-imidazol-2-yl]ethyl}(propan-2-yl)amine](/img/structure/B1444818.png)

![Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate](/img/structure/B1444822.png)

![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)